Hotrienol

Description

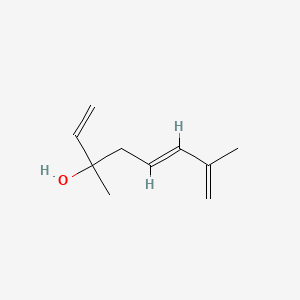

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethylocta-1,5,7-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIQIJIQBTVTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(C)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864917 | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; mouldy aroma | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.884 | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29957-43-5, 20053-88-7 | |

| Record name | 3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29957-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hotrienol Biosynthesis Pathway in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a tertiary monoterpene alcohol, is a significant contributor to the complex floral and fruity aromas of many Vitis vinifera (grape) varieties and their corresponding wines. Its presence, even at low concentrations, can significantly impact the sensory profile of the final product. The biosynthesis of this compound is a multi-step process involving both enzymatic and non-enzymatic reactions, originating from the general terpenoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Vitis vinifera, detailing the key enzymatic steps, the crucial role of non-enzymatic rearrangements, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The formation of this compound in V. vinifera is not a direct enzymatic conversion but rather the result of the transformation of upstream precursors. The pathway can be broadly divided into two main stages: the enzymatic synthesis of linalool (B1675412) and its hydroxylated derivatives, and the subsequent non-enzymatic, acid-catalyzed rearrangement of these precursors to form this compound.

Upstream Enzymatic Synthesis of Linalool and its Derivatives

The biosynthesis of monoterpene precursors in V. vinifera originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces geranyl diphosphate (B83284) (GPP), the universal precursor for all monoterpenes.

A key enzyme in the formation of this compound precursors is the cytochrome P450 monooxygenase, VvCYP76F14 . This multifunctional enzyme catalyzes the sequential oxidation of linalool, a primary monoterpene alcohol, to produce a series of hydroxylated derivatives.[1][2] The principal reaction cascade is as follows:

-

Linalool Hydroxylation: VvCYP76F14 hydroxylates linalool at the C8 position to form (E)-8-hydroxylinalool.

-

Dehydrogenation: The same enzyme further oxidizes (E)-8-hydroxylinalool to (E)-8-oxolinalool.

-

Carboxylation: Finally, VvCYP76F14 catalyzes the carboxylation of (E)-8-oxolinalool to produce (E)-8-carboxylinalool.[1][2]

These hydroxylated linalool derivatives, along with other diols and triols, serve as the direct precursors for this compound.

Non-Enzymatic Formation of this compound

This compound is primarily formed through the acid-catalyzed rearrangement of specific linalool diols, most notably 2,6-dimethyl-3,7-octadiene-2,6-diol .[3][4] In the acidic environment of the grape berry and must (pH 2.8-4.0), this diol undergoes a dehydration and cyclization reaction to yield this compound. This transformation is a non-enzymatic process, driven by the low pH of the grape juice.

The following diagram illustrates the core biosynthetic pathway leading to this compound:

Glycosidically Bound Precursors: A Flavor Reservoir

A significant portion of monoterpenes, including the precursors to this compound, exist in grape berries as non-volatile, odorless glycosides.[5][6] These glycosidically bound compounds consist of the monoterpene aglycone linked to one or more sugar moieties, typically glucose, which can be further substituted with arabinose, rhamnose, or apiose.[7]

These glycosides act as a flavor reservoir, releasing the volatile monoterpenes through enzymatic or acid-catalyzed hydrolysis during winemaking and aging.[5] The release of these aroma compounds is a critical step in the development of the final wine bouquet.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the grape variety, ripeness, and viticultural practices. The following tables summarize available quantitative data for this compound and related monoterpenes in Vitis vinifera.

Table 1: Concentration of this compound and Linalool in Shine Muscat Grapes at Different Ripening Stages

| Compound | 16 Weeks After Full Bloom (µg/kg) | 18 Weeks After Full Bloom (µg/kg) | 20 Weeks After Full Bloom (µg/kg) | 22 Weeks After Full Bloom (µg/kg) |

| This compound | 2.4 | 2.6 | 1.6 | 2.6 |

| Linalool | 6717 | 10700 | 15067 | 31517 |

| Data adapted from Choi et al., 2022.[8] |

Table 2: Concentration of this compound Precursors in Various Table Grape Varieties

| Compound | Variety | Median Concentration (µg/kg) |

| 2,6-dimethyl-3,7-octadiene-2,6-diol | Multiple Table Grapes | 382 |

| Data adapted from Liu et al., 2022.[2] |

Experimental Protocols

Protocol 1: In Vitro Enzyme Assay for VvCYP76F14

This protocol is adapted from studies characterizing cytochrome P450 activity in plants.[1][2]

1. Enzyme Preparation:

- Express the VvCYP76F14 protein heterologously in E. coli or yeast (e.g., Pichia pastoris).

- Prepare microsomal fractions from the expressing cells through differential centrifugation.

2. Reaction Mixture:

- In a total volume of 200 µL, combine:

- 50 mM Tris-HCl buffer (pH 7.5)

- 1 mM NADPH

- 200 µg of microsomal protein containing VvCYP76F14

- 100 µM of substrate (e.g., linalool)

3. Incubation:

- Incubate the reaction mixture at 30°C for 2 hours.

4. Product Extraction:

- Stop the reaction and extract the products by adding an equal volume (200 µL) of ethyl acetate (B1210297).

- Vortex thoroughly and centrifuge to separate the phases.

- Carefully collect the organic (upper) phase.

5. Analysis:

- Evaporate the ethyl acetate under a gentle stream of nitrogen.

- Reconstitute the dried residue in a suitable solvent (e.g., hexane).

- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Enzyme_Prep [label="Prepare Microsomal Fraction\nwith VvCYP76F14", fillcolor="#FFFFFF", fontcolor="#202124"];

Reaction_Setup [label="Set up Reaction Mixture:\n- Buffer\n- NADPH\n- Microsomes\n- Substrate (Linalool)", fillcolor="#FFFFFF", fontcolor="#202124"];

Incubation [label="Incubate at 30°C for 2h", fillcolor="#FFFFFF", fontcolor="#202124"];

Extraction [label="Extract with Ethyl Acetate", fillcolor="#FFFFFF", fontcolor="#202124"];

Evaporation [label="Evaporate Solvent\n(Nitrogen Stream)", fillcolor="#FFFFFF", fontcolor="#202124"];

Analysis [label="Analyze by GC-MS", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Enzyme_Prep;

Enzyme_Prep -> Reaction_Setup;

Reaction_Setup -> Incubation;

Incubation -> Extraction;

Extraction -> Evaporation;

Evaporation -> Analysis;

Analysis -> End;

}

Protocol 2: Extraction and Analysis of Free and Glycosidically Bound Monoterpenes

This protocol combines methods for the extraction of free volatiles and the subsequent hydrolysis and analysis of glycosidically bound precursors.[9][10]

Part A: Extraction of Free Volatiles

1. Sample Preparation:

- Homogenize 50-100g of grape berries.

- Centrifuge to obtain clear juice.

2. Solid-Phase Microextraction (SPME):

- Place a known volume of juice into an SPME vial.

- Add an internal standard.

- Perform headspace SPME using a suitable fiber (e.g., PDMS/DVB).

- Equilibrate at a controlled temperature (e.g., 40°C) with agitation.

3. GC-MS Analysis:

- Desorb the extracted volatiles in the GC injection port.

- Separate and identify the compounds using a suitable GC column and temperature program, coupled with a mass spectrometer.

Part B: Analysis of Glycosidically Bound Precursors

1. Isolation of Glycosides:

- Pass a known volume of grape juice through a solid-phase extraction (SPE) cartridge packed with Amberlite XAD-2 resin.[7]

- Wash the cartridge with water to remove sugars and acids.

- Elute the free volatile compounds with a non-polar solvent (e.g., pentane-dichloromethane).

- Elute the glycosidic fraction with a polar solvent (e.g., methanol (B129727) or ethyl acetate).

2. Enzymatic Hydrolysis:

- Evaporate the glycosidic fraction to dryness.

- Redissolve the residue in a citrate-phosphate buffer (pH 5.0).

- Add a commercial glycosidase enzyme preparation (e.g., AR2000) that contains β-glucosidase, α-arabinosidase, and α-rhamnosidase activities.[9]

- Incubate at 40°C for 16 hours.

3. Extraction and Analysis of Released Aglycones:

- Extract the released volatile aglycones from the hydrolysis mixture using SPME or liquid-liquid extraction with a non-polar solvent.

- Analyze the extracted aglycones by GC-MS as described in Part A.

Start [label="Start: Grape Juice Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SPE [label="Solid-Phase Extraction\n(Amberlite XAD-2)", fillcolor="#FFFFFF", fontcolor="#202124"];

Wash [label="Wash with Water\n(Remove Sugars/Acids)", fillcolor="#FFFFFF", fontcolor="#202124"];

Elute_Free [label="Elute Free Volatiles\n(Non-polar Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];

Elute_Glycosides [label="Elute Glycosides\n(Polar Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];

Evaporate [label="Evaporate Solvent", fillcolor="#FFFFFF", fontcolor="#202124"];

Hydrolysis [label="Enzymatic Hydrolysis\n(Glycosidases, pH 5.0, 40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Extract_Aglycones [label="Extract Released Aglycones\n(SPME or LLE)", fillcolor="#FFFFFF", fontcolor="#202124"];

GCMS_Analysis [label="Analyze by GC-MS", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> SPE;

SPE -> Wash;

Wash -> Elute_Free;

Wash -> Elute_Glycosides;

Elute_Glycosides -> Evaporate;

Evaporate -> Hydrolysis;

Hydrolysis -> Extract_Aglycones;

Extract_Aglycones -> GCMS_Analysis;

GCMS_Analysis -> End;

}

Conclusion

The biosynthesis of this compound in Vitis vinifera is a fascinating example of the interplay between enzymatic and non-enzymatic processes in the formation of important aroma compounds. The pathway is initiated by the synthesis of linalool and its subsequent oxidation by the cytochrome P450 enzyme VvCYP76F14 to produce various hydroxylated precursors. These precursors, which can be stored in a non-volatile glycosidic form, are then converted to this compound through acid-catalyzed rearrangement in the grape must. Understanding this pathway and the factors that influence the concentration of its intermediates is crucial for viticulturists and winemakers seeking to modulate the aromatic profile of their products. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important biosynthetic pathway and its implications for grape and wine quality.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical methods for monoterpene glycosides in grape and wine. II. Qualitative and quantitative determination of monoterpene glycosides in grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Free and glycosylated aroma compounds in grapes monitored by solid‐liquid extraction and dispersive liquid‐liquid microextraction combined with gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Genesis of a Signature Aroma: A Technical Guide to the Natural Precursors of Hotrienol in Muscat Grapes

For Immediate Release

A deep dive into the biochemical origins of hotrienol, a key aromatic compound in Muscat grapes, reveals a complex interplay of genetic and environmental factors influencing the final floral and fruity notes characteristic of these varietals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural precursors to this compound, their biosynthetic pathways, quantitative distribution, and the analytical methodologies for their study.

This compound, a monoterpenoid alcohol, is a significant contributor to the distinctive aroma profile of Muscat grapes (Vitis vinifera L.). Its formation is not a direct biosynthetic event but rather the result of the transformation of precursor compounds, primarily other monoterpenes, which accumulate in the grape berry throughout its development. Understanding the nature and concentration of these precursors is paramount for viticulturists and winemakers aiming to modulate the aromatic qualities of their products.

The Monoterpene Fountainhead: Geraniol (B1671447) and Linalool

The primary natural precursors of this compound in Muscat grapes are the monoterpene alcohols geraniol and linalool. These compounds, along with nerol, are the most abundant monoterpenes found in Muscat varieties and are responsible for their characteristic floral and fruity scents. They exist in two forms within the grape berry: as free volatile compounds that contribute directly to the aroma, and as non-volatile, glycosidically bound precursors. This bound fraction serves as a latent reservoir of aromatic potential, which can be released through enzymatic or acid hydrolysis during winemaking and aging.

The biosynthesis of these crucial precursors originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This metabolic route synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of all terpenes. The condensation of these two five-carbon units by geranyl diphosphate synthase (GPPS) yields geranyl diphosphate (GPP), the direct precursor to all monoterpenes. Specialized terpene synthases (TPS) then catalyze the conversion of GPP into a diverse array of monoterpenes, including geraniol and linalool.

This compound is subsequently formed through the chemical transformation of these primary monoterpenes. One of the key pathways is the oxidation of linalool. Additionally, this compound can be generated from the thermal or acid-catalyzed degradation of (E)- and (Z)-3,7-dimethylocta-1,5-diene-3,7-diol (diendiol I and II), which are hydroxylated derivatives of linalool.

The Identification of Hotrienol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a naturally occurring acyclic monoterpenoid alcohol, is a significant contributor to the aromatic profile of numerous essential oils. Chemically known as (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, its characteristic sweet, floral, and slightly woody aroma makes it a valuable compound in the flavor and fragrance industries. For researchers and professionals in drug development, the accurate identification and quantification of this compound in essential oils are crucial for quality control, authentication of natural products, and exploring potential therapeutic applications. This technical guide provides an in-depth overview of the methodologies for identifying and quantifying this compound in essential oils, complete with experimental protocols and data presentation.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data for this compound content in several essential oils as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Essential Oil Source | Plant Part | This compound Concentration (%) | Reference |

| Linden (Tilia cordata) | Inflorescences | 11.5 | [1] |

| Grape (Vitis vinifera) | Berries | Present (unquantified) | [2] |

| Sweet Osmanthus (Osmanthus fragrans) | Flowers | Present (unquantified) | [3][4][5][6] |

| Tea Tree (Melaleuca alternifolia) | Leaves | Not typically detected | [7][8][9][10][11] |

Experimental Protocols

The accurate identification and quantification of this compound in essential oils rely on meticulous experimental procedures, from extraction to analysis. The most common and reliable methods are detailed below.

Essential Oil Extraction

Two primary methods for extracting essential oils containing volatile compounds like this compound are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

This is a traditional and widely used method for extracting essential oils on a larger scale.

Objective: To extract essential oils from plant material using steam.

Materials:

-

Plant material (e.g., linden flowers, grape berries)

-

Distilled water

-

Distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation: Weigh the plant material. If necessary, grind or chop the material to increase the surface area.

-

Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Place the prepared plant material in the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in the receiver.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer (hydrosol).

-

Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Decant the dry essential oil into a clean, airtight glass vial and store in a cool, dark place.

HS-SPME is a solvent-free, sensitive, and rapid method ideal for analyzing volatile compounds from a small amount of sample.

Objective: To extract volatile compounds from the headspace of a sample for GC-MS analysis.

Materials:

-

Plant material or essential oil sample

-

SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

-

Headspace vials with septa

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the plant material or a few microliters of the essential oil into a headspace vial.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Pierce the septum with the SPME needle and expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow the volatile analytes to adsorb onto the fiber coating.

-

Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds in essential oils.

Objective: To separate, identify, and quantify this compound in an essential oil sample.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification and coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 180°C.

-

Ramp: Increase at 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

-

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley). The characteristic fragment ions for this compound include m/z 93, 121, and 136, with a molecular ion peak at m/z 152.

-

Quantification: For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (e.g., n-alkane) is added to the sample. The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from authentic standards. Alternatively, relative percentage abundance can be calculated by peak area normalization.

Mandatory Visualizations

Biosynthesis of this compound

This compound is a monoterpene, and its biosynthesis follows the general pathway for this class of compounds. The precursor for all monoterpenes is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the exact enzymatic steps to this compound can vary between species, it is widely suggested that this compound is biosynthesized from linalool.[6]

Caption: Proposed biosynthetic pathway of this compound from isoprene (B109036) precursors.

Experimental Workflow for this compound Identification

The following diagram illustrates the logical flow of the experimental process for identifying this compound in an essential oil sample.

Caption: Workflow for the identification of this compound in essential oils.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nanolipogel Loaded with Tea Tree Oil for the Management of Burn: GC-MS Analysis, In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Distribution of Hotrienol in Wines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a monoterpenoid alcohol, is a significant contributor to the aromatic profile of various wines, imparting characteristic floral and fruity notes. As a chiral molecule, this compound exists in two enantiomeric forms, (R)-(-)-hotrienol and (S)-(+)-hotrienol, each possessing distinct sensory properties. The relative abundance of these enantiomers, or the enantiomeric distribution, can significantly influence the overall aroma of a wine and can be indicative of the grape variety, geographical origin, and winemaking practices. This technical guide provides an in-depth overview of the enantiomeric distribution of this compound in different wines, the analytical methodologies for its determination, and its biosynthetic origins.

Enantiomeric Distribution of this compound in Various Wines

The enantiomeric composition of this compound has been investigated in several wine types, with a notable prevalence of the (S)-(+)-enantiomer in many cases. Research has particularly focused on Tokaj wines, where the (S)-enantiomer is consistently found to be dominant.

Table 1: Enantiomeric Distribution of this compound in Different Wines

| Wine Type/Variety | Predominant Enantiomer | Enantiomeric Excess (% of S-enantiomer) | Reference(s) |

| Tokaj Varietal Wines | (S)-(+)-Hotrienol | 67 - 78% | [1] |

| Tokaj Selection Essence Wines | (S)-(+)-Hotrienol | 61 - 68% | [1] |

| Botrytized Wines | (S)-(+)-Hotrienol | 51 - 82% | [1] |

| Riesling (Young) | - | Major monoterpene, concentration decreases with age | [2] |

Further research is required to establish the enantiomeric distribution of this compound in a broader range of wine varieties such as Sauvignon Blanc, Chardonnay, and Gewürztraminer.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound possess distinct aroma profiles and sensory thresholds, highlighting the importance of their relative proportions in the final wine aroma. The aroma of this compound is generally described as floral, reminiscent of linden blossom and elderflower.[3]

Table 2: Sensory Properties of this compound Enantiomers

| Enantiomer | Odor Description | Olfactory Threshold (µg/L in hydroalcoholic solution) | Reference(s) |

| (R)-(-)-Hotrienol | - | 126 | [3] |

| (S)-(+)-Hotrienol | - | 55 | [3] |

| Racemic Mixture (95:5 R:S) | Fruity | 51 | [3] |

Biosynthesis and Formation of this compound

This compound is a monoterpene derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in grapes.[4][5] This pathway synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.

The direct precursor to monoterpenes is geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.[6] From GPP, a variety of monoterpenes are synthesized by the action of terpene synthases (TPSs). While the specific enzymes responsible for the direct synthesis of this compound in grapes have not been fully elucidated, it is understood that this compound can be formed from other monoterpenes, such as linalool (B1675412), through chemical rearrangements during winemaking and aging.[7][8][9] The acidic conditions present in wine can catalyze the transformation of linalool to this compound.[10]

Caption: Simplified overview of the monoterpene biosynthesis pathway in grapes leading to the formation of this compound.

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric distribution of this compound in wine requires a sensitive and selective analytical method. The most common technique employed is Headspace Solid-Phase Microextraction (HS-SPME) followed by enantioselective Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[13][14]

Protocol:

-

Sample preparation: A wine sample (typically 5-10 mL) is placed in a sealed vial. Sodium chloride is often added to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the wine sample.

-

Extraction conditions: The vial is typically heated (e.g., 40-60 °C) and agitated for a specific period (e.g., 30-60 minutes) to facilitate the partitioning of the analytes onto the fiber.

-

Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS system, where the adsorbed analytes are thermally desorbed for analysis.

Enantioselective Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of the this compound enantiomers is achieved using a chiral capillary column in the gas chromatograph.

Typical GC-MS Parameters:

-

GC System: A gas chromatograph equipped with a mass selective detector.

-

Chiral Column: A capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

-

Injector: Split/splitless injector, operated in splitless mode for a short period to ensure efficient transfer of analytes.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification of the target enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemo-diversity of chiral monoterpenes in different styles of Riesling wine from different regions | OENO One [oeno-one.eu]

- 3. iris.unito.it [iris.unito.it]

- 4. Transcriptomic and free monoterpene analyses of aroma reveal that isopentenyl diphosphate isomerase inhibits monoterpene biosynthesis in grape (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpenoids Evolution and MEP Pathway Gene Expression Profiles in Seven Table Grape Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Grapevine mono- and sesquiterpenes: Genetics, metabolism, and ecophysiology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. foliaaapz.zut.edu.pl [foliaaapz.zut.edu.pl]

- 9. Midwest Grape and Wine Industry Institute - Wine aroma during aging - Part 2: Terpenes [extension.iastate.edu]

- 10. scispace.com [scispace.com]

- 11. Chiral Gas Chromatography in Wine Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

Sensory Perception Threshold of Hotrienol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hotrienol, a naturally occurring tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various fruits, flowers, and beverages, notably wine. It exists as geometric isomers, (E)- and (Z)-hotrienol, and as enantiomers, (3R)-(-)-hotrienol and (3S)-(+)-hotrienol. The sensory properties of these isomers can differ significantly, influencing the overall flavor and fragrance of a product. Understanding the sensory perception threshold of each isomer is crucial for quality control, product development, and for researchers studying the structure-activity relationships in olfaction. This technical guide provides a comprehensive overview of the current knowledge on the sensory perception of this compound isomers, details relevant experimental methodologies, and outlines the underlying signaling pathways.

Sensory Perception of this compound Isomers

Table 1: Qualitative Odor Descriptions of this compound Enantiomers

| Isomer | Odor Description |

| (3S)-(+)-Hotrienol | Green, fresh flower aroma, graceful and sweet. |

| (3R)-(-)-Hotrienol | Citrus, fruit-juice aroma with a pure sweet flower aroma. |

The differences in odor perception between enantiomers underscore the stereospecificity of olfactory receptors. The human olfactory system can differentiate between chiral molecules, leading to distinct sensory experiences.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory perception thresholds is a critical aspect of flavor and fragrance research. Several standardized methods are employed to quantify the lowest concentration of a substance that can be detected by the human senses.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to identify odor-active compounds in a complex volatile mixture. In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.

Key Methodological Steps:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, fruit juice) using techniques such as solid-phase microextraction (SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extracted volatiles are separated based on their boiling points and polarity on a GC column. Chiral columns can be used to separate enantiomers.

-

Olfactometry: A trained sensory panelist sniffs the GC effluent at the olfactometry port and records the detection and description of any odors.

-

Data Analysis: The retention time of the odor is matched with the corresponding peak from the chemical detector to identify the odor-active compound. The intensity of the odor can be rated to create an aromagram.

Three-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a widely used sensory test to determine detection thresholds. It is a robust method that minimizes guessing.

Protocol Outline:

-

Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

-

Sample Preparation: A series of dilutions of the this compound isomer in a relevant matrix (e.g., deodorized wine, water) is prepared. The concentrations should span the expected threshold.

-

Test Presentation: For each concentration level, three samples are presented to the panelist: two are blanks (matrix only), and one contains the odorant. The panelist's task is to identify the sample that is different.

-

Data Collection: The responses are recorded. A correct identification is a "hit."

-

Threshold Calculation: The threshold is typically defined as the concentration at which a certain percentage of the panel (often 50%) can correctly identify the odd sample. Statistical models are used to calculate the best estimate threshold from the collected data.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The general mechanism of olfactory signal transduction is as follows:

-

Odorant Binding: A this compound isomer binds to a specific G protein-coupled receptor (GPCR) on the membrane of an olfactory sensory neuron. The stereochemistry of the isomer will determine which receptor(s) it can activate.

-

G Protein Activation: This binding event causes a conformational change in the OR, activating an associated G protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated with signals from other neurons, leading to the perception of a specific odor.

Conclusion and Future Directions

While the distinct aromatic qualities of this compound enantiomers are recognized, a significant gap exists in the scientific literature regarding their quantitative sensory perception thresholds. The lack of this fundamental data limits the ability to precisely control and predict the sensory impact of these isomers in various applications.

Future research should focus on:

-

Quantitative Threshold Determination: Systematic determination of the odor and taste thresholds of all four this compound isomers ((E/Z) and (R/S)) in different matrices (air, water, and relevant food/beverage models) using standardized methodologies like 3-AFC and GC-O.

-

Olfactory Receptor Deorphanization: Identification of the specific olfactory receptors that are activated by each this compound isomer. This can be achieved using techniques such as heterologous expression of ORs in cell lines followed by functional assays.

-

Sensory Interaction Studies: Investigating the synergistic or antagonistic effects of this compound isomers when present in mixtures, which is often the case in natural products.

A deeper understanding of the sensory properties of this compound isomers at a molecular level will provide valuable insights for the flavor, fragrance, and food and beverage industries, as well as for fundamental research in chemosensation.

Hotrienol: A Volatile Marker for the Authentication of Honey

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The increasing economic value of monofloral honey has led to a rise in fraudulent practices, including mislabeling of botanical origin and adulteration with cheaper sugar syrups. Consequently, the development of robust analytical markers for honey authenticity is of paramount importance. This technical guide focuses on hotrienol, a monoterpene alcohol, as a promising volatile marker for honey authentication. This document provides a comprehensive overview of the analytical methodologies for this compound detection, its quantitative distribution across various honey types, and its biosynthetic origins. Detailed experimental protocols and data are presented to aid researchers in implementing this marker for quality control and authenticity assessment of honey.

Introduction

Honey is a complex natural product, and its chemical composition, particularly the profile of volatile organic compounds (VOCs), is intricately linked to its botanical and geographical origin.[1][2] These VOCs contribute to the unique aroma and flavor profiles of different honey varieties. This compound, a tertiary monoterpenoid with the IUPAC name (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, has emerged as a significant biomarker for the authenticity of specific monofloral honeys.[2][3] Its presence and concentration can help differentiate between honey types and potentially indicate adulteration.[1][4] This guide provides a detailed technical overview of the role of this compound in honey authentication.

Analytical Methodologies for this compound Detection

The primary analytical technique for the analysis of this compound and other volatile compounds in honey is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Due to the low concentrations of these compounds and the complex honey matrix, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is the most commonly employed sample preparation technique for its simplicity, efficiency, and solvent-free nature.[2]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Honey

This section details a generalized yet comprehensive protocol for the extraction and analysis of this compound in honey samples, based on methodologies reported in the scientific literature.[1][2][5][6]

2.1.1. Sample Preparation (HS-SPME)

-

Sample Weighing: Accurately weigh 1 to 5 grams of honey into a 10 mL or 20 mL headspace vial.

-

Matrix Modification (Optional but Recommended): Add 1 mL of a saturated sodium chloride (NaCl) solution to the vial.[1] This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

-

Internal Standard Spiking (for quantification): Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-octanol, cyclohexanone) that is not naturally present in honey.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

-

Incubation and Extraction: Place the vial in an autosampler with an agitator.

-

Equilibration/Incubation Temperature: 40°C to 60°C.

-

Equilibration/Incubation Time: 15 to 30 minutes with agitation.

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Extraction Temperature: Same as incubation temperature (40°C to 60°C).

-

Extraction Time: 30 to 60 minutes.

-

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

-

Injector Temperature: 240°C to 260°C.

-

Desorption Time: 2 to 5 minutes.

-

Injection Mode: Splitless or split (e.g., 1:10).

-

-

Gas Chromatographic Separation:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at 40°C (hold for 2-5 min), ramps up to 150-180°C at a rate of 3-5°C/min, and then ramps up to 240-260°C at a rate of 10-15°C/min, with a final hold time of 5-10 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification and Quantification:

-

Identification: Compare the mass spectra of the detected compounds with reference spectra in libraries such as NIST and Wiley. Confirm identification by comparing the retention index (RI) with literature values.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with pure this compound standards.

-

Quantitative Data of this compound in Monofloral Honeys

The concentration of this compound can vary significantly depending on the botanical origin of the honey. It is a particularly important marker for linden (Tilia spp.) honey and has been identified in several other monofloral honeys. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Linden (Tilia spp.) Honey

| Geographical Origin | This compound Concentration (µg/kg) | Analytical Method | Reference |

| Romania | Present (major compound) | HS-SPME-GC-MS | [2] |

| Czech Republic | Key volatile substance | HS-SPME-GC-MS | - |

| Europe | Proposed as an indicator | - | [3] |

Table 2: this compound Concentration in Other Monofloral Honeys

| Honey Type | Geographical Origin | This compound Concentration (µg/kg) | Analytical Method | Reference |

| Sunflower | Kazakhstan | Dominant Compound | HS-SPME-GC-MS | [7] |

| Goldenrod | - | Marker Compound | - | [3] |

| Heather (Erica spp.) | Iberian Peninsula | Marker Compound | HS-SPME-GC-MS | [8] |

| Acacia | Slovakia | Present | HS-SPME-GC-MS | - |

| Orange Blossom | - | Present | HS-SPME-GC-MS | [9] |

Note: "Present" indicates that the compound was identified as a significant volatile but quantitative data was not provided in the cited abstract. The variability in reported concentrations can be attributed to differences in specific floral sources, geographical location, climatic conditions, and analytical methodologies.

This compound as an Indicator of Honey Adulteration

The presence and concentration of specific volatile compounds like this compound can serve as a fingerprint for authentic honey. Adulteration with sugar syrups (e.g., corn syrup, rice syrup) will dilute the concentration of these naturally occurring aromatic compounds.[4][9] Therefore, a significantly lower concentration of this compound in a honey sample labeled as, for instance, linden honey, could indicate adulteration.[4]

Furthermore, some volatile compounds can be generated during processing or prolonged storage.[10] While some studies suggest this compound can be formed during honey ripening, it is also thermally sensitive.[10] Inappropriate heat treatment of honey, a common practice in fraudulent activities to prevent crystallization and mimic the appearance of fresh honey, could potentially degrade this compound, further indicating adulteration or improper handling.

Biosynthesis of this compound

This compound is a monoterpene derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in plants. The direct precursor to this compound is another monoterpene, linalool (B1675412). The biosynthesis of terpenoids is a complex process involving multiple enzymatic steps.

The Phenylpropanoid and Terpenoid Biosynthetic Pathways

The general phenylpropanoid pathway provides the precursors for a wide range of secondary metabolites in plants.[11][12] The biosynthesis of terpenes, including this compound, branches off from this central pathway.

Caption: Simplified biosynthetic pathway of this compound.

The formation of this compound from linalool can occur through enzymatic or non-enzymatic processes. In some microorganisms, a linalool dehydratase-isomerase has been identified that can catalyze the conversion of linalool to myrcene (B1677589) and geraniol, which are structurally related to this compound.[13] In plants, similar enzymatic activities are likely responsible for the formation of this compound from linalool, which is a common constituent of floral nectar.[14]

Experimental and Logical Workflows

The process of using this compound as a marker for honey authenticity can be summarized in a logical workflow.

Caption: Workflow for honey authenticity testing using this compound.

Conclusion

This compound has demonstrated significant potential as a volatile chemical marker for the authentication of honey, particularly for distinguishing certain monofloral varieties such as linden honey. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and reliable means for its detection and quantification. By establishing a comprehensive database of this compound concentrations in authentic monofloral honeys, researchers and quality control professionals can effectively use this compound to identify potential mislabeling and adulteration. Further research should focus on expanding the quantitative database for a wider variety of monofloral honeys and investigating the precise impact of common adulterants and processing techniques on this compound concentrations. This will further solidify the role of this compound as a key tool in ensuring the authenticity and quality of honey in the global market.

References

- 1. scispace.com [scispace.com]

- 2. The Use of SPME-GC-MS IR and Raman Techniques for Botanical and Geographical Authentication and Detection of Adulteration of Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Honey authenticity: analytical techniques, state of the art and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of the current trends and recent advancements on the authenticity of honey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linalool Dehydratase-Isomerase, a Bifunctional Enzyme in the Anaerobic Degradation of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Microbial Production of Hotrienol from Geraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol (B1671447), a readily available acyclic monoterpene alcohol, serves as a versatile precursor for a variety of high-value aroma compounds and pharmaceutical intermediates. Hotrienol, a tertiary alcohol with a characteristic fruity and floral aroma, is a valuable fragrance ingredient. While chemical synthesis routes for this compound exist, microbial biotransformation offers a promising avenue for sustainable and stereoselective production. This technical guide provides an in-depth overview of the microbial conversion of geraniol, focusing on established pathways and exploring the potential for this compound synthesis. Currently, direct microbial conversion of geraniol to this compound has not been documented. However, a plausible two-step pathway involving the isomerization of geraniol to linalool (B1675412), a known microbial process, followed by a subsequent allylic rearrangement and hydroxylation to this compound, presents a viable research direction. This document details the microorganisms, enzymatic pathways, quantitative data, and experimental protocols relevant to the biotransformation of geraniol, providing a foundational framework for future research aimed at developing a microbial cell factory for this compound production.

Introduction: The Potential of Geraniol Biotransformation

Geraniol is a natural monoterpenoid found in the essential oils of various plants, including rose, geranium, and lemongrass. Its pleasant rose-like aroma and established biological activities make it a key ingredient in the flavor, fragrance, and cosmetic industries. Furthermore, its chemical structure provides a versatile scaffold for the synthesis of other valuable terpenoids.

This compound, ((3E)-3,7-dimethylocta-1,5,7-trien-3-ol), is a highly sought-after aroma compound found in passion fruit, tea, and certain grape varieties. Its production is of significant commercial interest. Biocatalysis using microbial systems presents a green alternative to traditional chemical synthesis, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact.

While extensive research has focused on the microbial transformation of geraniol into compounds like linalool, α-terpineol, and geranic acid, the direct biosynthesis of this compound from geraniol remains an underexplored frontier.[1][2] Chemical synthesis often proceeds from linalool or its acetate (B1210297) derivative, suggesting a potential biosynthetic route could involve an initial isomerization of geraniol to linalool, followed by enzymatic conversion to this compound.[3] This guide will detail the established microbial pathways for geraniol conversion and provide the technical basis for exploring this hypothetical route to this compound.

Established Microbial Transformations of Geraniol

Several microorganisms, particularly fungi and bacteria, are known to metabolize geraniol, yielding a range of valuable products. The primary transformations include isomerization, oxidation, and hydration.

Key Microorganisms:

-

Aspergillus niger : This filamentous fungus is well-documented for its ability to convert geraniol primarily into linalool and α-terpineol.[1][2]

-

Penicillium species : Various Penicillium strains can also transform geraniol, with linalool often being a major product.[1]

-

Mucor irregularis : This fungus has been shown to efficiently oxidize geraniol to geranic acid with high conversion rates.[4]

-

Rhodococcus sp. : Soil bacteria of this genus can selectively oxidize geraniol to geranic acid.[2]

-

Denitrifying Bacteria (e.g., Strain 47Lol) : Certain bacteria can perform a reversible isomerization between geraniol and linalool.[5]

Biochemical Pathways

The bioconversion of geraniol proceeds through several enzymatic reactions. The primary pathways involve isomerization to linalool and a two-step oxidation to geranic acid.

Caption: Established microbial transformation pathways of geraniol.

A hypothetical pathway to this compound could leverage the initial isomerization of geraniol to linalool. The subsequent conversion of linalool to this compound would likely require a novel or engineered enzyme capable of a specific hydroxylation or rearrangement, possibly a cytochrome P450 monooxygenase.

Caption: Hypothetical two-step microbial pathway from geraniol to this compound.

Quantitative Data on Geraniol Biotransformation

The efficiency of geraniol biotransformation varies significantly depending on the microorganism, cultivation method, and reaction conditions. The following table summarizes key quantitative data from cited literature.

| Product | Microorganism | Substrate Conc. | Conditions | Conversion / Yield | Reference |

| Geranic Acid | Mucor irregularis IIIMF4011 | 20 mM Geraniol | 28°C, 72 h | 97–100% Conversion | [4] |

| Geranic Acid | Mucor irregularis IIIMF4011 (3L Fermentor) | 20 mM Geraniol | 28°C, 200 rpm | 98.89% Conversion | [4] |

| Linalool | Aspergillus niger (Liquid Culture) | Not Specified | Not Specified | Predominant Product | [1] |

| Linalool / α-Terpineol | Aspergillus niger (Liquid Culture) | Not Specified | Not Specified | Main Products | [1] |

| Geranial / Geranic Acid | Penicillium digitatum (Spores) | Not Specified | NAD+-dependent | Intermediate Products | [6] |

| Geranyl Acetate | Engineered E. coli | From Glucose | Two-phase fermentation | 4.8 g/L Titer | [7] |

Experimental Protocols

This section provides a generalized, detailed methodology for conducting a geraniol biotransformation experiment using a fungal culture, based on common laboratory practices.

Microorganism and Culture Conditions

-

Strain : Aspergillus niger or Mucor irregularis.

-

Growth Medium : Sabouraud Dextrose Broth (SDB) is commonly used. Composition: 40 g/L Dextrose, 10 g/L Peptone.

-

Inoculation : Inoculate 100 mL of sterile SDB in a 250 mL Erlenmeyer flask with spores or a mycelial plug of the fungus.

-

Incubation : Incubate the culture at 28°C with shaking at 150-200 rpm for 48-72 hours to obtain a sufficient biomass.

Biotransformation Reaction

-

Biomass Harvesting : After the incubation period, harvest the fungal mycelium by centrifugation (e.g., 5000 rpm for 10 minutes) or filtration.

-

Washing : Wash the harvested biomass with a sterile buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

-

Reaction Setup : Resuspend the washed mycelium (e.g., 10-50 g/L wet weight) in the same phosphate buffer.

-

Substrate Addition : Prepare a stock solution of geraniol (e.g., in ethanol (B145695) or DMSO to aid solubility). Add geraniol to the mycelial suspension to a final concentration of 10-20 mM. An ethanol concentration below 1% (v/v) is recommended to avoid toxicity.

-

Reaction Incubation : Incubate the reaction mixture under the same conditions as the growth culture (28°C, 200 rpm) for 24-96 hours.

-

Sampling : Aseptically withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.

Product Extraction and Analysis

-

Extraction : For each sample, separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of a non-polar solvent like ethyl acetate or hexane. Combine the organic layers.

-

Drying and Concentration : Dry the pooled organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it under reduced pressure or a gentle stream of nitrogen.

-

Analysis :

-

Qualitative Analysis : Dissolve the concentrated residue in a suitable solvent and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products by comparing their mass spectra with libraries (e.g., NIST).

-

Quantitative Analysis : Quantify the substrate and products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) and an appropriate internal standard. Create a calibration curve for accurate quantification.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for microbial biotransformation of geraniol.

Conclusion and Future Outlook

The microbial transformation of geraniol is a well-established field with significant potential for producing valuable chemicals. Fungi such as Aspergillus niger and Mucor irregularis have demonstrated robust capabilities in converting geraniol into linalool and geranic acid, respectively. While a direct microbial pathway to this compound from geraniol is not yet reported, the existing knowledge provides a strong foundation for future research.

The most promising strategy for developing a microbial this compound production process involves a two-step enzymatic conversion:

-

Optimization of Geraniol to Linalool Conversion : Enhancing the yield and selectivity of the geraniol-to-linalool isomerization step is critical. This could be achieved through screening for more efficient microbial strains or by cloning and overexpressing the relevant isomerase/mutase enzymes in a robust industrial host like Saccharomyces cerevisiae or Escherichia coli.

-

Discovery or Engineering of a Linalool-to-Hotrienol Enzyme : The key challenge lies in identifying or creating an enzyme for the second step. Potential avenues include:

-

Screening : High-throughput screening of microbial libraries for the ability to convert linalool to this compound.

-

Enzyme Engineering : Directed evolution or rational design of known enzymes, such as cytochrome P450 monooxygenases, to catalyze the specific allylic rearrangement and hydroxylation required.[8][9]

-

Successfully engineering a microbial strain capable of performing this two-step conversion would provide a sustainable and economically viable route to this compound, meeting the growing demand from the fragrance and flavor industries.

References

- 1. Biotransformation of geraniol, nerol and citral by sporulated surface cultures of Aspergillus niger and Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Geraniol biotransformation-pathway in spores of Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Cytochrome P450 in Hotrienol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a key aroma compound in various plants such as grapes (Vitis vinifera) and tea (Camellia sinensis), contributes significantly to their sensory profiles. The biosynthesis of this important monoterpenoid is intrinsically linked to the activity of cytochrome P450 monooxygenases (CYPs). This technical guide provides an in-depth overview of the current understanding of the role of cytochrome P450 enzymes in the formation of this compound, with a focus on the key enzymatic steps, relevant P450 families, and the experimental methodologies used to elucidate this pathway. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of the biosynthetic pathway and experimental workflows are included to offer a clear and comprehensive understanding of the core concepts.

Introduction

Cytochrome P450s are a superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions in the metabolism of both endogenous and xenobiotic compounds.[1] In plants, CYPs play a crucial role in the biosynthesis of a vast diversity of secondary metabolites, including terpenoids, which are vital for plant defense, communication, and aroma.[2] this compound is a monoterpenoid alcohol that imparts characteristic floral and fruity notes to wine, tea, and other plant-derived products. Its biosynthesis is a multi-step process that begins with the ubiquitous precursor geranyl diphosphate (B83284) (GPP) and involves the formation of linalool (B1675412) as a key intermediate. The conversion of linalool and its derivatives to this compound is a critical step catalyzed by cytochrome P450 enzymes.

The Biosynthetic Pathway of this compound: The Central Role of Cytochrome P450

The biosynthesis of this compound is primarily understood as a two-step process involving a terpene synthase and a cytochrome P450 enzyme.

-

Linalool Formation: The pathway initiates with the conversion of geranyl diphosphate (GPP) to the monoterpene alcohol linalool, catalyzed by a linalool synthase (LIS), a type of terpene synthase.

-

Cytochrome P450-mediated Oxidation: Linalool then serves as a substrate for cytochrome P450 enzymes. The key transformation is an allylic hydroxylation, a reaction characteristic of P450s, which introduces a hydroxyl group at a carbon atom adjacent to a double bond.[2][3][4] Specifically, hydroxylation at the C8 position of linalool by a P450 enzyme yields 8-hydroxylinalool.[5][6][7][8]

-

Dehydration to this compound: The final step is the dehydration of a hydroxylated linalool intermediate to form this compound. While the direct P450-catalyzed conversion to this compound has not been definitively established, it is hypothesized that an unstable hydroxylated intermediate, likely a linalool derivative, undergoes a spontaneous or enzymatically-catalyzed dehydration to yield this compound.

The primary cytochrome P450 families implicated in the metabolism of linalool are the CYP76 and CYP71 families.[2][6][7][8]

Key Cytochrome P450 Enzymes

-

CYP76C1 (Arabidopsis thaliana): This enzyme has been extensively studied and is known to be a multifunctional P450 that metabolizes linalool into various oxidized products, including 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool.[3][6][8] Its activity provides a model for understanding how P450s can modify monoterpene alcohols.

-

CYP76F14 (Vitis vinifera): Found in grapevine, this P450 is also involved in the conversion of linalool.[7] Its expression levels have been correlated with the accumulation of linalool-derived aroma compounds in grape berries.[9]

The following diagram illustrates the proposed biosynthetic pathway from linalool to this compound, highlighting the central role of cytochrome P450.

Quantitative Data

The following table summarizes the available quantitative data for the activity of a key cytochrome P450 enzyme involved in linalool metabolism. Comprehensive kinetic data for a wide range of relevant P450s remains an area for further investigation.

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference(s) |

| CYP76C1 | (R)-Linalool | 8-hydroxylinalool, 9-hydroxylinalool | 11.9 ± 2.1 | 0.0028 ± 0.0002 | 235.3 | Arabidopsis thaliana | [10] |

| CYP76C1 | (S)-Linalool | 8-hydroxylinalool, 9-hydroxylinalool | 17.0 ± 2.8 | 0.0028 ± 0.0002 | 164.7 | Arabidopsis thaliana | [10] |

Experimental Protocols

The characterization of cytochrome P450 enzymes involved in this compound biosynthesis typically involves a series of molecular biology and biochemical experiments. The general workflow is depicted below, followed by detailed protocols for key steps.

Protocol for Heterologous Expression of Plant Cytochrome P450 in Saccharomyces cerevisiae

This protocol is adapted from methodologies used for the expression of plant P450s.[10][11]

1. Gene Cloning:

- Amplify the full-length coding sequence of the candidate P450 gene from plant cDNA.

- Clone the PCR product into a yeast expression vector (e.g., pYeDP60) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

- Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).

- Select for transformed colonies on appropriate selection media.

3. Protein Expression:

- Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.

- Inoculate a larger volume of expression medium containing galactose to induce protein expression.

- Incubate for 24-48 hours at 28-30°C with shaking.

4. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in the same buffer and disrupt them using glass beads or a French press.

- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Protocol for In Vitro Cytochrome P450 Enzyme Assay with Linalool

This protocol is based on assays performed with CYP76C1.[5][6]

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- Microsomal preparation containing the recombinant P450

- Linalool (substrate) dissolved in a suitable solvent (e.g., methanol)

- Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

2. Initiation of Reaction:

- Initiate the reaction by adding NADPH, the essential cofactor for P450 activity.

3. Incubation:

- Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.

4. Reaction Termination and Product Extraction:

- Stop the reaction by adding a solvent such as ethyl acetate.

- Vortex vigorously to extract the products into the organic phase.

- Centrifuge to separate the phases.

- Collect the organic phase and dry it under a stream of nitrogen or using a speed vacuum.

5. Product Analysis:

- Resuspend the dried extract in a suitable solvent for analysis.

- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing their retention times and mass spectra with authentic standards.[5]

Conclusion

The biosynthesis of this compound is a key area of research in flavor and fragrance science. Cytochrome P450 enzymes, particularly those from the CYP76 family, play a pivotal role in this pathway by catalyzing the allylic hydroxylation of the precursor linalool. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully elucidate the entire pathway, especially the final dehydration step leading to this compound. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to potentially engineer this pathway for industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Analysis of Hotrienol Glycosides in Tea Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hotrienol, a monoterpenoid alcohol, contributes to the desirable floral and fruity aroma of tea (Camellia sinensis). In fresh tea leaves, this compound, along with other volatile aroma compounds, often exists in a non-volatile, glycosidically bound form. These this compound glycosides serve as important precursors that release the aromatic aglycone during tea processing through enzymatic or acid-catalyzed hydrolysis. The concentration and composition of these glycosides are critical determinants of the final tea quality and flavor profile. This technical guide provides a comprehensive overview of the analytical methodologies for the study of this compound glycosides in tea leaves, including extraction, purification, and quantitative analysis. Furthermore, it delves into the biosynthetic pathways leading to the formation of these important aroma precursors.

Introduction